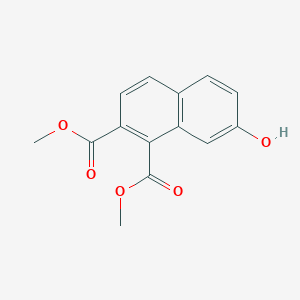
Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate is an organic compound with the molecular formula C14H12O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two ester groups and a hydroxyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate typically involves the esterification of 7-hydroxynaphthalene-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products:
Oxidation: 7-oxo-naphthalene-1,2-dicarboxylate.
Reduction: Dimethyl 7-hydroxy-1,2-dihydroxynaphthalene.
Substitution: Dimethyl 7-chloronaphthalene-1,2-dicarboxylate.
Aplicaciones Científicas De Investigación
Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Mecanismo De Acción
The mechanism by which dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate exerts its effects depends on the specific reaction or application. In enzymatic hydrolysis, for example, the ester bonds are cleaved by esterases, resulting in the formation of 7-hydroxynaphthalene-1,2-dicarboxylic acid and methanol. The molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
Dimethyl 2,6-naphthalenedicarboxylate: Another ester derivative of naphthalene, used in the production of polyethylene naphthalate (PEN).
Dimethyl 1,4-naphthalenedicarboxylate: Used in the synthesis of high-performance polymers.
Uniqueness: Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to other naphthalene dicarboxylate esters .
Propiedades
Número CAS |
561055-73-0 |
|---|---|
Fórmula molecular |
C14H12O5 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12O5/c1-18-13(16)10-6-4-8-3-5-9(15)7-11(8)12(10)14(17)19-2/h3-7,15H,1-2H3 |
Clave InChI |
BOWBOKKSXKOWGP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=CC(=C2)O)C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


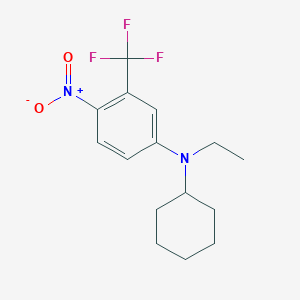
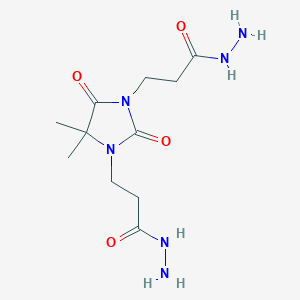
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)

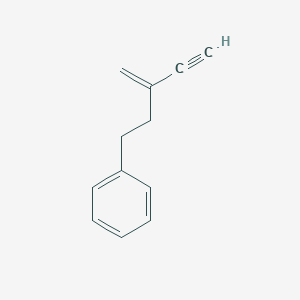
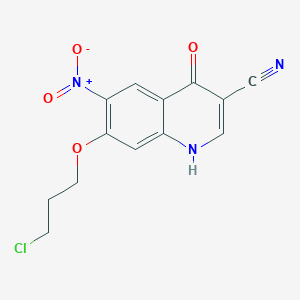

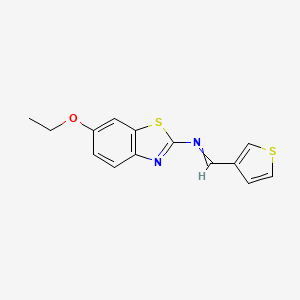
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
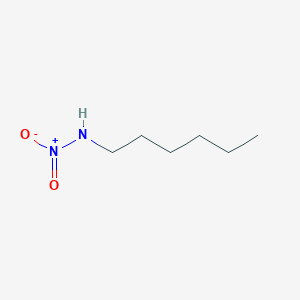
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
